molecular formula C7H5BrClF2NO B2886054 5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine CAS No. 2130997-66-7

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine

Cat. No.: B2886054
CAS No.: 2130997-66-7
M. Wt: 272.47
InChI Key: HCVWNGMKEBDENT-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .


Synthesis Analysis

The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The optimized structure of the compound in the gas phase was generated theoretically via density functional theory (DFT) using standard B3LYP functional and 6-311G (d,p) basis-set calculations .


Chemical Reactions Analysis

This compound may be used in the preparation of following compounds: Amino-2-chloropyridine via palladium-catalyzed amination. 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride. 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 272.48 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Spectroscopic and Theoretical Studies

  • Spectroscopic Characterization : The compound has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, with a focus on understanding its molecular structure and properties (Vural & Kara, 2017).
  • Density Functional Theory (DFT) Analysis : DFT was employed to optimize the geometric structure of the compound, calculating vibrational frequencies and chemical shift values, which aids in understanding its physical and chemical behavior (Vural & Kara, 2017).

Synthesis and Structure

  • New Synthetic Routes : Research has been conducted on developing new routes to synthesize derivatives of the compound, providing insights into its chemical reactivity and potential applications in creating novel substances (Kuhn, Al-Sheikh, & Steimann, 2003).
  • Crystal Structure Analysis : Studies include the examination of the crystal structure, offering valuable information on the molecular configuration and potential applications in materials science (Zhou et al., 2015).

Catalysis and Chemical Reactions

  • Catalysis Studies : The compound has been used in studies related to catalyzed amination, highlighting its role in facilitating chemical reactions and potential use in synthetic chemistry (Ji, Li, & Bunnelle, 2003).

Biomedical Research

  • Biological Evaluation : Some studies have evaluated the biological activity of derivatives of this compound, though no marked biological activity was found in certain investigations. This suggests a potential for further exploration in medicinal chemistry (Hemel et al., 1994).

Polymer Science

  • Polymer Synthesis : The compound has been utilized in the synthesis of poly(2-alkoxypyridine-3,5-diyl), demonstrating its application in the field of polymer science and materials engineering (Nanashima, Yokoyama, & Yokozawa, 2012).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Properties

IUPAC Name

5-bromo-2-chloro-3-(2,2-difluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF2NO/c8-4-1-5(7(9)12-2-4)13-3-6(10)11/h1-2,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVWNGMKEBDENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OCC(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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